4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one
Description
4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a five-membered lactam ring with distinct substituents: an amino group at position 4, two methyl groups at positions 5 and 5, and a 3-methylbutyl chain at the nitrogen atom (position 1). The structural features of this molecule, including the lactam core and lipophilic 3-methylbutyl substituent, influence its pharmacokinetic and pharmacodynamic properties, such as bioavailability and receptor binding affinity. However, its safety profile has been noted to be less favorable compared to structurally related pyrrolidin-2,5-dione analogs .
Properties
CAS No. |
1895531-93-7 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)5-6-13-10(14)7-9(12)11(13,3)4/h8-9H,5-7,12H2,1-4H3 |
InChI Key |
OFBYVQAWGKVNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)CC(C1(C)C)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbutylamine with 4,4-dimethyl-2-oxobutanoic acid in the presence of a dehydrating agent to form the desired pyrrolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones .
Scientific Research Applications
4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use as a pharmaceutical agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Key Comparison Table
*ASMs: Antiseizure medications (e.g., lacosamide, levetiracetam, valproic acid).
Substituent Variations in Pyrrolidinone Derivatives
However, this substituent may also contribute to metabolic instability or toxicity. In contrast, pyrrolidin-2-one derivatives with shorter alkyl chains (e.g., ethyl or propyl) or aromatic substituents often exhibit reduced neurotoxicity but lower potency .
Heterocyclic Compounds with Similar Functional Groups
Thiazole-containing pyrrole derivatives (e.g., 4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazoles) share a nitrogen-rich heterocyclic core but differ in ring saturation and electronic properties . These compounds are synthesized via distinct routes (e.g., thioamide cyclization) and may target different biological pathways, such as antimicrobial or anticancer activity, rather than neurological targets .
Phosphonothioate Esters with 3-Methylbutyl Substituents
Compounds like 3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothiolate share the 3-methylbutyl group but feature a phosphonothioate ester core . These molecules are structurally unrelated to pyrrolidinones and are typically associated with high toxicity (e.g., organophosphate-like activity), highlighting the critical role of the lactam ring in moderating pharmacological effects .
Research Findings and Implications
- Safety-Efficacy Trade-off : The pyrrolidin-2-one core in the target compound reduces safety margins compared to dione analogs, suggesting that ring oxidation state critically influences toxicity .
- Synthetic Flexibility : Pyrrolidin-2-one derivatives can be functionalized at multiple positions, but optimizing substituents (e.g., replacing 3-methylbutyl with polar groups) may improve safety without compromising efficacy.
- Unresolved Questions: The correlation between microbial interactions and volatile compounds (e.g., 3-methylbutyl octanoate in fermentation) raises hypotheses about enzymatic interactions with 3-methylbutyl substituents, though direct evidence for the target compound is lacking .
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